N-CYCLOOCTYL-N'-[3-(METHYLSULFANYL)PHENYL]UREA
Overview
Description
N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound belonging to the class of urea derivatives. This compound is characterized by the presence of a cyclooctyl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, cyclooctylamine reacts with 3-(methylsulfanyl)phenyl isocyanate under mild conditions to form the desired urea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified urea derivatives or reduced aromatic compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-N’-phenylurea: Another urea derivative with a benzoyl and phenyl group attached to the urea moiety.
N-Cyclooctyl-6-methyl-5-[3-(methylsulfanyl)phenyl]-4-oxo-2-(propan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide: A compound with a similar cyclooctyl and methylsulfanylphenyl structure but with additional functional groups.
Uniqueness
N-CYCLOOCTYL-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to its specific combination of a cyclooctyl group and a 3-(methylsulfanyl)phenyl group attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-cyclooctyl-3-(3-methylsulfanylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-20-15-11-7-10-14(12-15)18-16(19)17-13-8-5-3-2-4-6-9-13/h7,10-13H,2-6,8-9H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQKJPMWJWRBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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